

In-depth Technical Guide: 4-Amino-1-benzylpiperidine-4-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidine-4-carbonitrile

Cat. No.: B153687

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional guidance. All laboratory work should be conducted by qualified personnel with appropriate safety precautions.

Core Chemical Properties

4-Amino-1-benzylpiperidine-4-carbonitrile is a substituted piperidine derivative with potential applications in medicinal chemistry and organic synthesis. Its core structure consists of a piperidine ring N-substituted with a benzyl group, and with both an amino group and a nitrile group attached to the C4 position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C13H17N3	PubChem
Molecular Weight	215.29 g/mol	PubChem
Appearance	White to off-white powder	Chemical Supplier Catalogs
Melting Point	85-89 °C	Chemical Supplier Catalogs
Boiling Point	Not determined	
Solubility	Soluble in methanol	Chemical Supplier Catalogs
pKa	Not determined	

Table 2: Spectroscopic Data

Technique	Data	Source
¹ H NMR	(Predicted) δ 7.4-7.2 (m, 5H), 3.5 (s, 2H), 2.8-2.6 (m, 4H), 1.9-1.7 (m, 4H), 1.6 (s, 2H)	
¹³ C NMR	(Predicted) δ 138.0, 129.0, 128.5, 127.5, 122.0, 63.0, 52.0, 48.0, 35.0	
IR (KBr)	ν (cm ⁻¹) ~3370 (NH ₂), ~2230 (C≡N), ~1600 (aromatic C=C)	
Mass Spec (EI)	m/z 215 (M ⁺), 91 (C ₇ H ₇ ⁺)	

Note: NMR and IR data are predicted and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of 4-Amino-1-benzylpiperidine-4-carbonitrile (Strecker Synthesis)

The most common method for the synthesis of α -aminonitriles is the Strecker synthesis. This protocol outlines a general procedure.

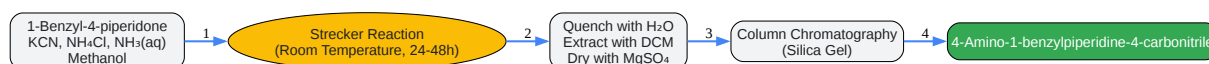
Materials:

- 1-Benzyl-4-piperidone
- Potassium cyanide (KCN)
- Ammonium chloride (NH_4Cl)
- Ammonia solution (aqueous)
- Methanol
- Water
- Dichloromethane (DCM)
- Magnesium sulfate (MgSO_4)

Procedure:

- In a well-ventilated fume hood, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
- To this solution, add a solution of potassium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents) in aqueous ammonia.
- Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).



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Caption: Synthetic workflow for **4-Amino-1-benzylpiperidine-4-carbonitrile**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min.
- MS Detector: Electron Ionization (EI) at 70 eV.

Biological Activity and Signaling Pathways

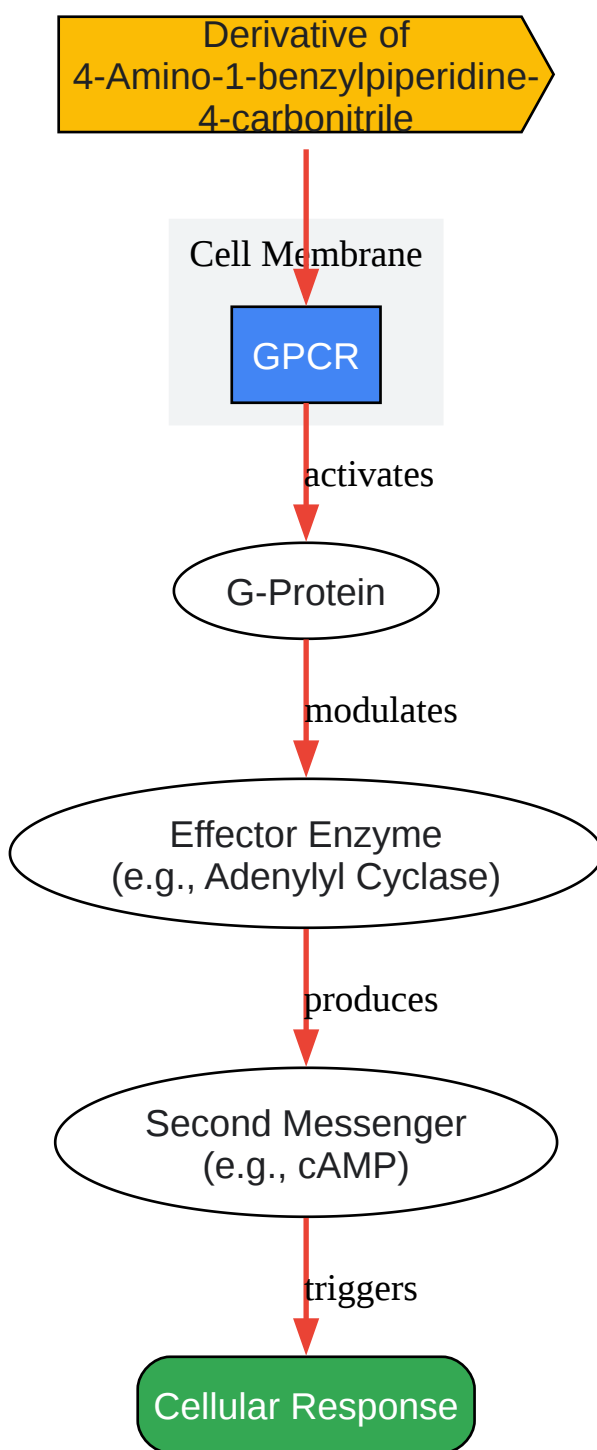
While specific biological data for **4-amino-1-benzylpiperidine-4-carbonitrile** is not extensively published, its structural motifs are present in compounds with known biological activities. The piperidine scaffold is a common feature in many centrally active drugs. The α -aminonitrile functionality can serve as a precursor to various pharmacologically active groups.

Potential Therapeutic Areas of Interest:

- Neuroscience: The piperidine core is a well-established privileged scaffold for targeting CNS receptors, including opioid, dopamine, and serotonin receptors.
- Oncology: Nitrile-containing compounds have been investigated as inhibitors of various enzymes, including cysteine proteases and histone deacetylases.

Hypothesized Signaling Pathway Involvement:

Given its structural similarity to known CNS-active agents, it is plausible that derivatives of **4-amino-1-benzylpiperidine-4-carbonitrile** could interact with G-protein coupled receptors (GPCRs) in the brain.



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Caption: Hypothesized GPCR signaling pathway for derivatives.

Safety and Handling

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Use chemical safety goggles.
- Skin Protection: Handle with impervious gloves.
- Respiratory Protection: Use a NIOSH-approved respirator when dusts are generated.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-1-benzylpiperidine-4-carbonitrile is a versatile chemical intermediate with significant potential for the development of novel therapeutics. Its synthesis is achievable

through established methods like the Strecker synthesis. While comprehensive biological data is currently limited, its structural features suggest promising avenues for exploration, particularly in the field of neuroscience. Further research is warranted to fully elucidate its pharmacological profile and potential applications. Researchers should proceed with appropriate safety precautions when handling this compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com